molecular formula C9H9BrN2S B8339698 7-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

7-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B8339698
M. Wt: 257.15 g/mol
InChI Key: LDDIQIROQUXPEB-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

7-Bromo-2-chlorobenzothiazole (100 mg, 0.40 mmol) was added to dimethylamine (2.0 M in MeOH, 1 mL, 2 mmol) and the solution was heated at 70° C. for 1 h. The crude mixture was purified by ISCO chromatography (100% DCM) to afford 101 mg (98%) of the title compound as white solid. MS (ESI): 257.33, 259.36 [M+H]+; HPLC tR=1.40 min (HPLC: Anayltical—2 min).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][C:8](Cl)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:12][NH:13][CH3:14]>>[Br:1][C:2]1[C:10]2[S:9][C:8]([N:13]([CH3:14])[CH3:12])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=CC=2N=C(SC21)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by ISCO chromatography (100% DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2N=C(SC21)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.